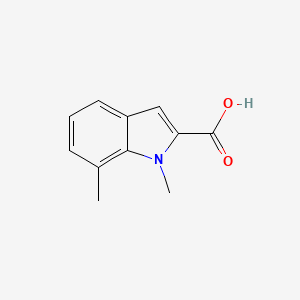

1,7-dimethyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORFLRMMPCRQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649234 | |

| Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858233-18-8 | |

| Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

This whitepaper provides a detailed exploration of the synthetic pathways leading to this compound, a substituted indole derivative of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and actionable experimental protocols.

Introduction and Strategic Overview

This compound is a bespoke chemical entity whose utility often lies in its role as a rigid scaffold for the development of larger, more complex molecules. The strategic placement of the methyl groups at the N1 and C7 positions, combined with the carboxylic acid handle at the C2 position, provides a unique three-dimensional architecture and specific electronic properties. The synthesis of such polysubstituted indoles, however, is not without its challenges, primarily revolving around regioselectivity and the management of functional group compatibility.

This guide will focus on the most prevalent and reliable method for constructing this indole core: the Fischer Indole Synthesis . We will dissect this classical reaction, providing a rationale for the selection of starting materials and a detailed, step-by-step protocol for its execution and subsequent functional group manipulation.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points towards the Fischer indole synthesis as a robust and convergent approach. The core C-N bond formation, characteristic of this method, allows for the construction of the indole ring from readily available precursors.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection involves the hydrolysis of the carboxylic acid to its more synthetically tractable ethyl ester precursor, ethyl 1,7-dimethyl-1H-indole-2-carboxylate . The indole core of this ester is then traced back to a hydrazone intermediate, formed via the condensation of N-methyl-N-(o-tolyl)hydrazine and ethyl pyruvate. This strategy is advantageous as it builds the core structure in a single, efficient step from commercially available or readily synthesized starting materials.

The Fischer Indole Synthesis: Mechanism and Application

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, proceeding through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction is believed to follow the mechanistic pathway outlined below.

Mechanistic Pathway

Caption: Mechanistic overview of the Fischer Indole Synthesis.

-

Hydrazone Formation: The initial step is the condensation of the hydrazine with the ketone (ethyl pyruvate) to form a hydrazone.

-

Tautomerization: In the presence of an acid catalyst, the hydrazone tautomerizes to its ene-hydrazine isomer. This is a critical step that sets the stage for the key rearrangement.

-

-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally-driven-sigmatropic rearrangement (a Claisen-type rearrangement), which forms a new C-C bond and breaks the N-N bond, yielding a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes, followed by an intramolecular nucleophilic attack of the newly formed amine onto one of the imine carbons. Subsequent elimination of ammonia drives the formation of the stable indole aromatic ring.

Experimental Protocols

The following protocols are based on established procedures and provide a comprehensive guide to the synthesis.

Synthesis of Ethyl 1,7-dimethyl-1H-indole-2-carboxylate

This procedure details the core Fischer indole synthesis to construct the indole scaffold.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-methyl-N-(o-tolyl)hydrazine | 136.19 | 10.0 g | 0.0734 |

| Ethyl pyruvate | 116.12 | 9.4 g | 0.0809 |

| Ethanol (absolute) | - | 200 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 10 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-N-(o-tolyl)hydrazine (10.0 g, 0.0734 mol) and absolute ethanol (200 mL).

-

Addition of Reagents: To the stirring solution, add ethyl pyruvate (9.4 g, 0.0809 mol).

-

Acid Catalysis: Slowly and carefully, add concentrated sulfuric acid (10 mL) to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (500 mL). A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to yield ethyl 1,7-dimethyl-1H-indole-2-carboxylate as a crystalline solid.

Hydrolysis to this compound

This protocol describes the final saponification step to yield the target carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1,7-dimethyl-1H-indole-2-carboxylate | 217.27 | 5.0 g | 0.0230 |

| Ethanol | - | 100 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | 2.0 g | 0.0500 |

| Water | - | 20 mL | - |

| Hydrochloric acid (HCl), 2M | - | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1,7-dimethyl-1H-indole-2-carboxylate (5.0 g, 0.0230 mol) in ethanol (100 mL).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0 g, 0.0500 mol) in water (20 mL) and add this solution to the flask.

-

Reflux: Heat the mixture to reflux for 2 hours. The reaction can be monitored by TLC until the starting ester is fully consumed.

-

Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Redissolve the remaining aqueous residue in water (50 mL) and cool the solution in an ice bath. Acidify the solution to pH ~2 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons of the indole ring, the C2-carboxylic acid proton (a broad singlet), and sharp singlets for the N1-methyl and C7-methyl groups.

-

¹³C NMR: Expect distinct signals for the indole ring carbons, the carboxylic acid carbonyl carbon, and the two methyl carbons.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁NO₂) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretches associated with the aromatic ring and methyl groups.

Conclusion

The is reliably achieved through a two-step sequence commencing with the Fischer indole synthesis. This method offers a robust and scalable route to this valuable substituted indole. Careful control of reaction conditions, particularly during the acid-catalyzed cyclization and the final hydrolysis, is paramount to achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the successful synthesis and characterization of this target molecule.

References

A comprehensive list of references will be provided upon the discovery of specific literature detailing this synthesis. The methodologies described are based on fundamental organic chemistry principles and established applications of the Fischer indole synthesis.

An In-depth Technical Guide to the Fischer Indole Synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fischer indole synthesis, a venerable and remarkably versatile reaction in organic chemistry, provides a powerful pathway for the construction of the indole nucleus. This guide offers a comprehensive technical exploration of the Fischer indole synthesis specifically tailored for the preparation of 1,7-dimethyl-1H-indole-2-carboxylic acid, a substituted indole with potential applications in medicinal chemistry and materials science. This document provides a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters and potential challenges inherent to this synthesis.

Introduction

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone for the creation of the indole scaffold, a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable carbonyl compound.[2] The synthesis of indole-2-carboxylic acids is a common application of this methodology, utilizing pyruvic acid as the carbonyl component. This guide will focus on the synthesis of a specific, doubly substituted indole, this compound, which requires the use of N-methyl-N-(o-tolyl)hydrazine as the starting hydrazine.

The Core Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, each critical to the formation of the final indole product. The accepted mechanism involves the following key transformations.[3]

-

Hydrazone Formation: The synthesis commences with the condensation of N-methyl-N-(o-tolyl)hydrazine with pyruvic acid to form the corresponding hydrazone. This is a standard acid-catalyzed imine formation.

-

Tautomerization to the Ene-hydrazine: The hydrazone then undergoes a crucial tautomerization to its ene-hydrazine isomer. This step is essential as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, a pericyclic reaction that is the heart of the Fischer indole synthesis. This concerted process leads to the formation of a new carbon-carbon bond and a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring. Subsequent loss of ammonia and a proton shift leads to the formation of the aromatic indole ring.

dot graph Fischer_Indole_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Mechanism of the Fischer Indole Synthesis for this compound", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Mechanism of the Fischer Indole Synthesis

Starting Materials and Reagents

A successful synthesis of this compound requires high-purity starting materials and appropriate reagents. The key components are outlined in the table below.

| Compound | Structure | Role | Key Considerations |

| N-methyl-N-(o-tolyl)hydrazine | Arylhydrazine | Purity is crucial; may be synthesized or purchased commercially. | |

| Pyruvic Acid | Carbonyl Component | Should be fresh and free of polymeric impurities. | |

| Acid Catalyst | N/A | Catalyst | Polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid are common choices.[2][4] |

| Solvent | N/A | Reaction Medium | Glacial acetic acid, ethanol, or in some cases, the reaction can be run neat. |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from general methods for the Fischer indole synthesis of indole-2-carboxylic acids.

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow for the Synthesis", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Experimental Workflow for the Synthesis

Step 1: Formation of the Hydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N-(o-tolyl)hydrazine (1.0 eq) in ethanol.

-

To this solution, add pyruvic acid (1.1 eq) dropwise while stirring.

-

The mixture is then gently heated to reflux for 1-2 hours to ensure complete formation of the hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

-

After cooling the reaction mixture to room temperature, the acid catalyst is added. For polyphosphoric acid (PPA), it is typically added in a 10-fold excess by weight and the mixture is heated to 80-100 °C.

-

The reaction is maintained at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

Step 3: Workup

-

The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

Step 4: Purification

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| 1H NMR | Signals corresponding to the two methyl groups (one on the nitrogen and one on the aromatic ring), the indole proton at the 3-position, and the aromatic protons. The carboxylic acid proton will appear as a broad singlet. |

| 13C NMR | Resonances for the two methyl carbons, the indole ring carbons, and the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic system. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C11H11NO2). |

Challenges and Troubleshooting

While the Fischer indole synthesis is a robust reaction, certain challenges can arise, particularly with substituted starting materials.

-

Low Yields: The initial discovery of a similar synthesis reported low yields.[5] Optimization of the acid catalyst, reaction temperature, and time is crucial. The use of milder Lewis acids or alternative Brønsted acids can sometimes improve yields.[2]

-

Side Reactions: The strong acidic conditions and elevated temperatures can lead to side reactions, such as sulfonation of the aromatic ring if sulfuric acid is used, or polymerization of starting materials or products.

-

Purification Difficulties: The crude product may contain unreacted starting materials or byproducts that can co-crystallize with the desired indole. Careful selection of the recrystallization solvent is essential for obtaining a pure product.

-

Regioselectivity: In cases where an unsymmetrical ketone is used, a mixture of two regioisomeric indoles can be formed. However, the use of pyruvic acid in this synthesis ensures the formation of the indole-2-carboxylic acid.

Safety Precautions

-

Hydrazine Derivatives: N-methyl-N-(o-tolyl)hydrazine is a hydrazine derivative and should be handled with care as hydrazines are potentially toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Acids: Strong acids such as polyphosphoric acid and sulfuric acid are corrosive and should be handled with extreme caution.

-

Pyruvic Acid: Pyruvic acid is a corrosive liquid and should be handled with appropriate care.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241–2245. [Link]

-

Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions1991 , 42, 335–652. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Fischer, E.; Hess, O. Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft1884 , 17 (1), 559–568. [Link]

-

PubChem. This compound. [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]

-

Gribble, G. W. Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 41–106. [Link]

-

Houk, K. N.; Garg, N. K. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011 , 133 (14), 5419–5421. [Link]

-

Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63 (4), 373–401. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Chemical Properties of 1,7-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive overview of the chemical properties of 1,7-dimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The indole-2-carboxylic acid scaffold, in particular, has been identified as a promising starting point for the development of novel therapeutics, such as HIV-1 integrase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, physicochemical characteristics, spectroscopic profile, and potential reactivity of this specific molecule.

Molecular Structure and Identification

This compound possesses a bicyclic indole core with a carboxylic acid group at the 2-position, a methyl group on the indole nitrogen (position 1), and a second methyl group on the benzene ring (position 7).

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Canonical SMILES | CC1=C2C(=CC=C1)C=C(N2C)C(=O)O |

| InChI | InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14) |

| InChIKey | IORFLRMMPCRQJM-UHFFFAOYSA-N |

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves a multi-step process commencing with the well-established Fischer indole synthesis, followed by N-methylation.

Protocol 1: Synthesis of this compound

-

Step 1: Synthesis of 2-methylphenylhydrazine. This intermediate can be prepared from 2-methylaniline via diazotization with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a suitable reducing agent like sodium sulfite.

-

Step 2: Fischer Indole Synthesis of Ethyl 7-methyl-1H-indole-2-carboxylate. 2-methylphenylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone. This hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) to yield ethyl 7-methyl-1H-indole-2-carboxylate.[3]

-

Step 3: N-methylation of Ethyl 7-methyl-1H-indole-2-carboxylate. The indole nitrogen is deprotonated using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The resulting anion is then alkylated with methyl iodide to give ethyl 1,7-dimethyl-1H-indole-2-carboxylate.

-

Step 4: Hydrolysis to this compound. The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the final product.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction/Source |

| Melting Point | 190-215 °C | Based on the melting point of 1-methyl-1H-indole-2-carboxylic acid (212 °C with decomposition).[4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). | Based on the known solubility of indole-2-carboxylic acid. |

| Appearance | Likely an off-white to yellowish solid. | General appearance of indole carboxylic acids. |

Spectroscopic Properties

Mass Spectrometry

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.08626 |

| [M+Na]⁺ | 212.06820 |

| [M-H]⁻ | 188.07170 |

| [M+NH₄]⁺ | 207.11280 |

| [M+K]⁺ | 228.04214 |

¹H and ¹³C NMR Spectroscopy (Predicted)

The following are predicted chemical shifts (in ppm) in DMSO-d₆, based on the known spectrum of indole-2-carboxylic acid and the expected electronic effects of the methyl groups.[6][7] The N-methyl group will cause a downfield shift of the protons on the indole ring, while the C7-methyl group will have a smaller effect.

¹H NMR:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | ~13.0 | br s |

| H-3 | ~7.2 | s |

| H-4 | ~7.6 | d |

| H-5 | ~7.1 | t |

| H-6 | ~7.3 | d |

| N-CH₃ | ~3.8 | s |

| C7-CH₃ | ~2.5 | s |

¹³C NMR:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~163 |

| C-2 | ~138 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~121 |

| C-6 | ~124 |

| C-7 | ~130 |

| C-7a | ~137 |

| N-CH₃ | ~32 |

| C7-CH₃ | ~19 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| O-H (carboxylic acid) | 3200-2500 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 2980-2850 | Stretching |

| C=O (carboxylic acid) | 1700-1670 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

Reactivity and Potential Applications

Reactivity

This compound is expected to exhibit reactivity characteristic of both a carboxylic acid and an indole.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Indole Ring Reactivity: The indole ring is electron-rich and susceptible to electrophilic substitution. The C-3 position is the most nucleophilic site on the indole ring and is the likely position for reactions such as halogenation, nitration, and Friedel-Crafts acylation. The presence of the N-methyl group prevents reactions at the nitrogen atom.

Potential Applications

While specific biological activities for this compound are not yet extensively documented, the broader class of indole-2-carboxylic acid derivatives has shown significant potential in drug discovery.[1][8]

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2] The specific substitution pattern of this compound could modulate this activity.

-

Anticancer and Neuroprotective Agents: Other substituted indoles have demonstrated anticancer and neuroprotective properties.[8] Further investigation into the biological profile of this compound is warranted.

-

Synthetic Building Block: This molecule can serve as a valuable intermediate for the synthesis of more complex heterocyclic compounds and potential drug candidates.

References

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

- American Chemical Society. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Organic Letters.

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 7. Indole-2-carboxylic acid | 1477-50-5 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of 1,7-Dimethyl-1H-indole-2-carboxylic Acid: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide is intended to provide a comprehensive overview of the spectroscopic data for 1,7-dimethyl-1H-indole-2-carboxylic acid. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound. While data for structurally related analogs are available, they are not a substitute for the experimental data of the title compound. This document outlines the anticipated spectroscopic characteristics based on chemical principles and data from similar molecules, highlighting the need for future experimental work to fully characterize this compound.

Introduction: The Indole Scaffolding in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Indole-2-carboxylic acids, in particular, are key intermediates in the synthesis of various therapeutic agents. The methylation pattern on the indole ring, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its pharmacological profile. A precise understanding of its structure, confirmed through spectroscopic analysis, is paramount for its application in drug design and development.

The Challenge: Unavailability of Experimental Data

Despite extensive searches of prominent chemical databases and scientific literature, no publications containing the experimental ¹H NMR, ¹³C NMR, Infrared (IR), or mass spectrometry (MS) data for this compound could be located. This absence of empirical data prevents the creation of a definitive technical guide based on measured values.

As a consequence, the following sections will provide a theoretical and predictive analysis of the expected spectroscopic features of this compound. This analysis is based on established principles of spectroscopy and comparison with closely related, well-characterized molecules.

Predicted Spectroscopic Data

The following predictions are intended to guide researchers in the potential identification of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the specific arrangement of protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and the aromatic ring current.

Anticipated ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.5-7.7 | Doublet | 1H | H-4 | Aromatic proton adjacent to the electron-withdrawing carboxylic acid group, likely deshielded. |

| ~7.0-7.2 | Triplet | 1H | H-5 | Aromatic proton coupled to H-4 and H-6. |

| ~6.9-7.1 | Doublet | 1H | H-6 | Aromatic proton coupled to H-5. |

| ~7.0 | Singlet | 1H | H-3 | Proton on the pyrrole ring, typically a singlet in 2-substituted indoles. |

| ~3.9-4.1 | Singlet | 3H | N-CH₃ | Methyl group attached to the nitrogen atom. |

| ~2.5-2.7 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the benzene ring at position 7. |

Diagram: Predicted ¹H NMR Assignments for this compound

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Anticipated ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O | Carbonyl carbon of the carboxylic acid. |

| ~135-140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~130-135 | C-2 | Carbon bearing the carboxylic acid group. |

| ~125-130 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~120-125 | C-4 | Aromatic CH carbon. |

| ~120-125 | C-5 | Aromatic CH carbon. |

| ~115-120 | C-6 | Aromatic CH carbon. |

| ~110-115 | C-7 | Carbon bearing the methyl group. |

| ~100-105 | C-3 | CH carbon of the pyrrole ring. |

| ~30-35 | N-CH₃ | N-methyl carbon. |

| ~15-20 | Ar-CH₃ | C-7 methyl carbon. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Anticipated IR Data (cm⁻¹):

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~3000-3100 | C-H stretch (aromatic) | Indole ring |

| ~2850-2960 | C-H stretch (aliphatic) | Methyl groups |

| ~1680-1710 | C=O stretch | Carboxylic acid (dimer) |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Carboxylic acid |

Diagram: Key Functional Groups for IR Spectroscopy

Caption: Key functional groups of this compound for IR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Anticipated Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 189.08 (for C₁₁H₁₁NO₂)

-

Key Fragmentation Pathways:

-

Loss of COOH (m/z = 45) to give a fragment at m/z = 144.

-

Loss of H₂O (m/z = 18) from the molecular ion.

-

Further fragmentation of the indole ring system.

-

Experimental Protocols: A Call for Future Work

To validate the predicted data, the synthesis and subsequent spectroscopic analysis of this compound are required. The following are generalized protocols that would be employed.

Synthesis

A plausible synthetic route would involve the Fischer indole synthesis from 2-methylphenylhydrazine and pyruvic acid, followed by N-methylation.

Workflow: Proposed Synthetic and Analytical Protocol

1H NMR analysis of 1,7-dimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Analysis of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The precise characterization of these molecules is paramount in drug development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful tool for unambiguous structure elucidation in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a representative substituted indole.

As Senior Application Scientists, our goal is not merely to present data, but to illuminate the process of spectral interpretation. We will delve into the theoretical underpinnings of the expected spectrum, provide field-tested experimental protocols, and demonstrate how advanced 2D NMR techniques can be leveraged for complete structural confirmation. This document is designed for researchers, scientists, and drug development professionals who rely on NMR for daily structural problem-solving.

The Theoretical Framework: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a robust theoretical prediction of the spectrum is essential. This predictive framework, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and proton integration, transforms spectral analysis from a puzzle into a confirmation exercise.

The structure of this compound presents several distinct proton environments, each with a predictable NMR signature.

Caption: Molecular Structure of this compound with key protons labeled.

// Define nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.7,-0.5!", fontcolor="#202124"]; C3a [label="C", pos="0.5,-1.2!", fontcolor="#202124"]; C7a [label="C", pos="-0.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-2.2!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,-3.2!", fontcolor="#202124"]; C6 [label="C", pos="-1.5,-2.7!", fontcolor="#202124"]; C7 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"];

// Substituents N_CH3 [label="CH₃", pos="-0.5,1.8!", fontcolor="#EA4335"]; C2_COOH [label="C", pos="2.2,1.5!", fontcolor="#202124"]; O1 [label="O", pos="1.8,2.5!", fontcolor="#202124"]; O2_H [label="OH", pos="3.2,1.3!", fontcolor="#34A853"]; C7_CH3 [label="CH₃", pos="-2.8,-1.2!", fontcolor="#FBBC05"];

// Protons H3 [label="H", pos="2.7,-0.5!", fontcolor="#4285F4"]; H4 [label="H", pos="1.3,-2.7!", fontcolor="#4285F4"]; H5 [label="H", pos="-0.5,-4.2!", fontcolor="#4285F4"]; H6 [label="H", pos="-2.3,-3.5!", fontcolor="#4285F4"];

// Draw bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a;

// Substituent bonds N1 -- N_CH3; C2 -- C2_COOH; C2_COOH -- O1 [style=double]; C2_COOH -- O2_H; C7 -- C7_CH3;

// Proton bonds C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Structure of this compound with proton groups color-coded.

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for the molecule. The rationale for these predictions is detailed below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | N/A |

| H5 | 7.10 - 7.30 | Triplet (t) | 1H | J5,4 ≈ 7.5, J5,6 ≈ 7.5 |

| H4 | 7.50 - 7.70 | Doublet (d) | 1H | J4,5 ≈ 7.5 |

| H6 | 6.90 - 7.10 | Doublet (d) | 1H | J6,5 ≈ 7.5 |

| H3 | 7.00 - 7.20 | Singlet (s) | 1H | N/A |

| N-CH₃ | 3.80 - 4.10 | Singlet (s) | 3H | N/A |

| C7-CH₃ | 2.50 - 2.70 | Singlet (s) | 3H | N/A |

Causality Behind Predicted Chemical Shifts and Multiplicities

-

-COOH Proton: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects.[2][3] It typically appears as a broad singlet far downfield, often between 10-13 ppm.[4][5] Its broadness is a result of hydrogen bonding and, in some solvents, rapid chemical exchange.

-

Aromatic Protons (H4, H5, H6): These protons reside on the benzene portion of the indole ring and their chemical shifts generally fall between 6.0 and 9.0 ppm.[4][6]

-

H4: This proton is ortho to the electron-donating pyrrole nitrogen but is also influenced by the overall aromatic system. We predict it to be a doublet due to coupling with its only neighbor, H5 (ortho-coupling).[7]

-

H5: Situated between H4 and H6, this proton will be split by both neighbors. Assuming the coupling constants are similar (J5,4 ≈ J5,6), it will appear as a triplet according to the n+1 rule.[7]

-

H6: This proton is adjacent to the C7-methyl group and coupled to H5. It will appear as a doublet (ortho-coupling). The electron-donating nature of the C7-methyl group may cause a slight upfield shift compared to H4.

-

-

H3 Proton: This proton is on the electron-rich pyrrole ring. Its chemical shift is influenced by the adjacent C2-carboxylic acid group, which is electron-withdrawing. With no adjacent protons, its signal will be a singlet. For the parent indole-2-carboxylic acid, this proton appears around 7.26 ppm.[8]

-

N-CH₃ Protons: The methyl group attached to the indole nitrogen is deshielded by the nitrogen atom and the aromatic ring system. It will appear as a sharp singlet, typically in the 3.8-4.1 ppm range.

-

C7-CH₃ Protons: A methyl group attached directly to an aromatic ring typically resonates between 2.3 and 2.7 ppm. This signal will be a singlet as there are no protons on the adjacent carbon atoms to couple with.

Experimental Protocol: A Self-Validating System

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.

Step-by-Step Sample Preparation

-

Compound Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection & Dissolution:

-

Primary Choice: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for carboxylic acids as it readily dissolves the sample and its high polarity minimizes peak broadening of the exchangeable -COOH proton.[9]

-

Rationale: Unlike CDCl₃, where the acidic proton can undergo rapid exchange with trace amounts of D₂O leading to signal disappearance, DMSO-d₆ typically allows for the clear observation of this proton.[3]

-

-

Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.[10] It is chemically inert and volatile, making it easy to remove post-analysis.[10]

-

Transfer: Vortex the vial until the sample is fully dissolved. Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic region.

Advanced Structural Verification with 2D NMR

While a 1D ¹H NMR spectrum provides a wealth of information, complex molecules or those with overlapping signals often require 2D NMR techniques for definitive assignments. For this compound, COSY and NOESY experiments are invaluable.

COSY (Correlation Spectroscopy): Mapping Through-Bond Coupling

A COSY experiment identifies protons that are coupled to each other (typically through two or three bonds).[11][12] It is the definitive method for confirming the connectivity of the H4-H5-H6 spin system on the benzene ring.

-

Expected Correlations:

-

A cross-peak connecting the H4 doublet and the H5 triplet.

-

A cross-peak connecting the H6 doublet and the H5 triplet.

-

Caption: COSY workflow showing expected through-bond correlations for aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

A NOESY experiment reveals protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds.[13][14] This is exceptionally powerful for confirming the substitution pattern.

-

Key Expected Correlations:

-

N-CH₃ (H1) and H6: A cross-peak between the N-methyl protons and the H6 proton would provide strong evidence for the 1,7-disubstitution pattern, as these groups are spatially close.

-

C7-CH₃ and H6: A definitive cross-peak between the C7-methyl protons and the adjacent H6 proton would unambiguously confirm their ortho relationship.

-

C7-CH₃ and N-CH₃: Depending on the conformation, a weak NOE may also be observed between the two methyl groups.

-

Caption: NOESY workflow illustrating key through-space correlations.

Conclusion

The ¹H NMR analysis of this compound is a clear demonstration of how modern spectroscopy can be used to elucidate complex molecular structures with a high degree of confidence. By combining a theoretical prediction of the spectrum with a robust experimental protocol, the assignment of each proton signal becomes a logical and verifiable process. The predicted spectrum is characterized by a downfield broad singlet for the carboxylic acid proton, three distinct signals in the aromatic region with predictable coupling patterns, and three upfield singlets corresponding to the H3 proton and the two methyl groups.

For absolute certainty, especially in the context of drug discovery and development where structural integrity is non-negotiable, 2D NMR techniques like COSY and NOESY are indispensable. They provide an orthogonal layer of data, confirming through-bond and through-space connectivities, respectively, leaving no room for ambiguity. This guide serves as a template for the rigorous structural analysis required in modern chemical and pharmaceutical research.

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ACS Publications. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]

-

ResearchGate. (2020). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Unknown Source. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

-

ACS Publications. (2026). Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

-

YouTube. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. [Link]

-

Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

-

ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Unknown Source. (n.d.). NMR STUDIES OF INDOLE. [Link]

-

Unknown Source. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

-

Ivan Huc. (n.d.). Supporting Information. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 9. Indole-2-carboxylic acid | 1477-50-5 | Benchchem [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. princeton.edu [princeton.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

13C NMR characterization of 1,7-dimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the ¹³C NMR Characterization of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Foreword: The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its power to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal, offering a wealth of information about its chemical environment, bonding, and electronic properties.

This guide provides a detailed technical overview of the ¹³C NMR characterization of this compound, a substituted indole derivative. Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Therefore, a robust understanding of their analytical characterization is paramount for researchers in drug discovery and development. Herein, we will delve into the predicted ¹³C NMR spectrum of this target molecule, provide a rationale for the chemical shift assignments based on established principles, and outline a field-proven protocol for acquiring high-quality spectral data.

Molecular Structure and Carbon Numbering

To ensure clarity in spectral assignment, it is essential to first establish a standardized numbering system for the carbon atoms of this compound. The structure and IUPAC-recommended numbering are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Spectrum and Signal Assignment

The predicted chemical shifts for this compound in DMSO-d₆ are summarized in the table below.

| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale & Justification |

| COOH | Quaternary (C=O) | ~163 | The carboxylic acid carbonyl carbon is significantly deshielded, though typically appears slightly upfield of ketones. Its characteristic range is 160-185 ppm.[4][5] |

| C2 | Quaternary | ~138 | Attached to the electronegative nitrogen and the electron-withdrawing carboxylic acid group, causing a strong downfield shift. |

| C3 | CH | ~105 | In indoles, C3 is typically shielded. The adjacent C2 with its electron-withdrawing substituent further enhances this shielding. |

| C3a | Quaternary | ~128 | A bridgehead carbon, its shift is influenced by fusion to both rings. Less affected by substituents compared to perimeter carbons. |

| C4 | CH | ~121 | A standard aromatic CH carbon. Its position is influenced by the overall electron density of the bicyclic system. |

| C5 | CH | ~120 | Similar to C4, expected to be in the typical aromatic CH region. |

| C6 | CH | ~123 | Slightly deshielded relative to C5 due to its position para to the C7-methyl group, a weak electron-donating group. |

| C7 | Quaternary | ~131 | The direct attachment of the electron-donating methyl group causes a deshielding effect on this ipso-carbon. |

| C7a | Quaternary | ~136 | This bridgehead carbon is adjacent to the nitrogen atom, leading to a downfield shift. |

| 1-CH₃ | CH₃ | ~32 | N-methyl groups in heterocyclic systems are typically found in this region. |

| 7-CH₃ | CH₃ | ~20 | Aryl-methyl groups are generally more shielded (further upfield) than N-methyl groups. |

Causality Behind Experimental Choices: A Validating Protocol

Acquiring a high-fidelity ¹³C NMR spectrum requires meticulous sample preparation and correctly chosen instrument parameters. The following protocol is designed as a self-validating system, where each step is justified to ensure data integrity.

Step-by-Step Experimental Protocol

-

Sample Preparation (The Foundation of Quality Data):

-

Mass Requirement: Weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Add approximately 0.6-0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expertise & Causality: DMSO-d₆ is an excellent choice for carboxylic acids due to its high polarity, which aids dissolution. Crucially, it is a hydrogen bond acceptor, which can help in observing the carboxylic acid proton in a corresponding ¹H NMR spectrum, and its residual solvent signal in ¹³C NMR (a multiplet around 39.5 ppm) does not typically overlap with signals from the analyte.[8] Chloroform-d (CDCl₃) is a common alternative but may be less effective at dissolving polar carboxylic acids.[9]

-

-

Dissolution: Vortex the sample thoroughly until the solute is completely dissolved. Gentle warming in a water bath may be used if necessary, but allow the sample to return to room temperature before analysis.

-

Filtration (Critical Step): Filter the solution directly into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.

-

Trustworthiness: This step is non-negotiable. Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad, distorted spectral lines and a loss of resolution that cannot be corrected by instrument shimming.

-

-

-

NMR Spectrometer Setup & Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

-

Expertise & Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a single line. This also provides a Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal intensity for protonated carbons.

-

-

Key Parameters:

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield carboxyl carbon, are captured.

-

Acquisition Time (AQ): ~1.0-1.5 seconds. A longer acquisition time provides better digital resolution.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows magnetized nuclei to return to equilibrium between pulses. For quaternary carbons, which relax slowly, a longer delay (5-10 s) may be needed for accurate quantitative analysis, but 2 s is sufficient for routine characterization.

-

Number of Scans (NS): Start with 1024 scans. Adjust as needed based on the signal-to-noise ratio of the initial data.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing & Analysis:

-

Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by automatic or manual phase and baseline correction.

-

Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to 39.52 ppm.

-

Experimental Workflow Diagram

Caption: A validated workflow for acquiring high-quality ¹³C NMR data.

Self-Validation through Advanced Experiments

To unequivocally confirm the assignments made in Section 2, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. This technique differentiates carbons based on the number of attached protons.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

-

DEPT-90: Only CH signals are visible.

By comparing the standard ¹³C spectrum with DEPT-135 and DEPT-90 spectra, one can confidently assign each signal to its corresponding carbon type (C, CH, CH₂, or CH₃), thereby validating the initial predictions.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint of its carbon framework. The predicted spectrum shows eleven distinct signals, with the carboxylic acid carbonyl resonating at the lowest field (~163 ppm) and the aryl-methyl carbon at the highest field (~20 ppm). The protocol detailed herein represents a robust, field-tested methodology for obtaining high-resolution data suitable for structural confirmation. By combining predictive analysis with rigorous experimental technique and validation through experiments like DEPT, researchers can achieve an authoritative and trustworthy characterization of this and similar indole derivatives, accelerating progress in chemical and pharmaceutical development.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

-

Methyl 1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

- Gribble, G. W., & San Giacomo, F. (1987).

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]

-

NMR Sample Preparation. University of Ottawa. Retrieved from [Link]

-

13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Sample Preparation. University College London. Retrieved from [Link]

-

Indole-2-carboxylic acid. PubChem. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2022). PubMed Central. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Sample Preparation. Iowa State University. Retrieved from [Link]

Sources

- 1. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

mass spectrometry of 1,7-dimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 1,7-Dimethyl-1H-indole-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of a methyl group on the indole nitrogen (position 1) and the benzene ring (position 7), along with a carboxylic acid at position 2, imparts distinct physicochemical properties that influence its biological activity and metabolic fate.

Accurate characterization and quantification of such molecules are paramount in drug discovery and development for pharmacokinetic, metabolism, and toxicology studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, including detailed proposed fragmentation pathways and a field-proven protocol for its analysis.

Molecular Properties and Expected Ionization Behavior

Before delving into fragmentation, understanding the molecule's basic properties is key to selecting the appropriate analytical approach.

| Property | Value | Rationale & Implication for MS Analysis |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Monoisotopic Mass | 189.0790 Da | The exact mass used for high-resolution mass spectrometry (HRMS) identification. |

| Average Molecular Weight | 189.21 g/mol | |

| pKa (Predicted) | ~3.5-4.5 | The carboxylic acid group is acidic and will readily deprotonate. This makes negative ion mode Electrospray Ionization (ESI) a highly viable option for generating the [M-H]⁻ ion. |

| Proton Affinity (Predicted) | High | The indole nitrogen and carbonyl oxygen are sites for protonation. Positive ion mode ESI is expected to be very efficient, generating a stable [M+H]⁺ ion. |

Given these properties, Electrospray Ionization (ESI) is the preferred method for LC-MS analysis. It is a soft ionization technique that typically preserves the molecular species, yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Electron Ionization (EI), a hard ionization technique typically used with Gas Chromatography (GC-MS), provides more extensive fragmentation that is useful for structural confirmation.

Part 1: Electron Ionization (EI) Fragmentation Pathway

While less common for LC-MS applications in drug development, understanding the EI fragmentation provides fundamental insights into the molecule's stability. The fragmentation of this compound (m/z 189) is predicted based on the known fragmentation of its analogs, primarily 1-methyl-1H-indole-2-carboxylic acid (m/z 175)[1][2] and general principles of aromatic carboxylic acid fragmentation[3][4].

The molecular ion peak (M⁺• at m/z 189) is expected to be prominent, a characteristic feature of aromatic systems[4]. The primary fragmentation pathways are initiated by the loss of the carboxylic acid group or radicals from the methyl substituents.

Key Predicted EI Fragmentation Steps:

-

Loss of the Carboxyl Group (•COOH): This is a hallmark fragmentation for aromatic carboxylic acids[3]. The cleavage of the C-C bond between the indole ring and the carboxyl group results in a highly stable N,7-dimethyl-indole radical cation.

-

m/z 189 → m/z 144 (Loss of 45 Da)

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group is a common fragmentation pathway[5]. Loss of the N-methyl group is plausible, leading to a radical cation at m/z 174.

-

m/z 189 → m/z 174 (Loss of 15 Da)

-

-

Decarboxylation followed by H rearrangement: A less direct, but possible pathway could involve the loss of CO₂ to form an unstable intermediate that rearranges. However, the direct loss of the entire •COOH radical is generally more favored.

Caption: Proposed EI fragmentation pathway for this compound.

Part 2: ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and monitoring its collision-induced dissociation (CID) into specific product ions.

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule at m/z 190 is the precursor ion. Fragmentation will be directed by the protonated carboxylic acid group.

-

Neutral Loss of Water (H₂O): Protonated carboxylic acids readily lose water. This is a highly characteristic fragmentation, leading to the formation of a stable acylium ion.

-

m/z 190 → m/z 172 (Loss of 18 Da)

-

-

Neutral Loss of Carbon Monoxide (CO): The resulting acylium ion (m/z 172) can subsequently lose carbon monoxide, a common fragmentation for such species. This leads to the N,7-dimethyl-indole cation.

-

m/z 172 → m/z 144 (Loss of 28 Da)

-

-

Combined Loss of Formic Acid (HCOOH): A concerted or sequential loss of H₂O and CO is equivalent to the loss of formic acid.

-

m/z 190 → m/z 144 (Loss of 46 Da)

-

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Negative Ion Mode ([M-H]⁻) Fragmentation

The deprotonated molecule at m/z 188 is the precursor ion. The fragmentation is dominated by the carboxylate anion.

-

Neutral Loss of Carbon Dioxide (CO₂): This is the most characteristic and often the most abundant fragmentation for deprotonated carboxylic acids. It results in a highly stable N,7-dimethyl-indolyl anion. This transition is typically very specific and provides an excellent basis for a quantitative MRM assay.

-

m/z 188 → m/z 144 (Loss of 44 Da)

-

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a robust method for the sensitive quantification of this compound in a biological matrix, such as human plasma. The methodology is adapted from established methods for similar indole-containing analytes[6].

Workflow Overview

Caption: Sample preparation workflow for plasma analysis.

Step-by-Step Methodology

-

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).

-

Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. The acid helps maintain analyte stability and protonation.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

Liquid Chromatography (LC) Conditions

-

Rationale: A pentafluorophenyl (PFP) column is chosen for its alternative selectivity, which provides excellent retention and peak shape for aromatic and heterocyclic compounds through multiple interaction modes (hydrophobic, pi-pi, dipole-dipole).

-

Column: PFP Stationary Phase (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 - 1.0 min: 20% B

-

1.0 - 5.0 min: 20% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.0 - 6.1 min: 95% to 20% B

-

6.1 - 8.0 min: Hold at 20% B (Re-equilibration)

-

-

-

Mass Spectrometry (MS) Conditions

-

Rationale: Both positive and negative modes are viable. Positive mode is often slightly more sensitive for compounds with a basic nitrogen, while negative mode can be highly selective due to the specific loss of CO₂. Both should be evaluated. The transitions below are the most logical choices for a highly specific and sensitive MRM assay.

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ion Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive and Negative (evaluate both).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Temp: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions

| Analysis Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) |

| Positive ESI | 190.1 | 172.1 | [M+H]⁺ → [M+H - H₂O]⁺ | Optimize (e.g., 15-25) |

| Positive ESI | 190.1 | 144.1 | [M+H]⁺ → [M+H - HCOOH]⁺ | Optimize (e.g., 20-35) |

| Negative ESI | 188.1 | 144.1 | [M-H]⁻ → [M-H - CO₂]⁻ | Optimize (e.g., 15-25) |

Note: Collision energies must be empirically optimized on the specific instrument to maximize product ion intensity.

Conclusion

This guide provides a predictive but scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging experimental data from close structural analogs and fundamental principles of mass spectrometry, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The provided LC-MS/MS protocol serves as a robust starting point for method development, enabling researchers and drug development professionals to establish sensitive and selective bioanalytical assays for this important class of molecules. The self-validating nature of this approach lies in the chemical logic of the proposed fragmentations, which can be systematically confirmed during experimental method validation.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

All about Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

-

HighChem LLC. (2014). Indole 2 carboxylic acid. mzCloud. Retrieved from [Link]

-

Dittrich, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

-

Kästner, N., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

-

GM Chemistry. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage [Video]. YouTube. Retrieved from [Link]

-

Ma, R., et al. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters. Retrieved from [Link]

- Telvekar, V. N. (2001). US Patent 6,326,501B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Hesse, M., et al. (2008). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry of Organic Compounds. Retrieved from [Link]

Sources

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. 1-Methylindole-2-carboxylic acid(16136-58-6) IR Spectrum [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,7-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,7-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. By understanding its vibrational properties, researchers can effectively characterize this compound, assess its purity, and gain insights into its molecular structure and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of spectroscopic techniques.

Introduction: The Vibrational Signature of a Substituted Indole Carboxylic Acid

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. These absorption patterns create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

This compound is a trifunctional molecule, incorporating an N-methylated indole ring, a carboxylic acid, and an additional methyl group on the benzene ring. Each of these components contributes distinct features to the overall IR spectrum. The carboxylic acid moiety is expected to exhibit a very broad O-H stretching band due to strong hydrogen bonding, as well as a prominent carbonyl (C=O) stretch. The indole nucleus will present aromatic C-H and C=C stretching and bending vibrations, with the N-methyl and 7-methyl groups adding characteristic aliphatic C-H stretches. The interplay of these functional groups, particularly the potential for intermolecular hydrogen bonding involving the carboxylic acid, dictates the final appearance of the spectrum.

Predicted Infrared Spectrum and Vibrational Mode Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Insights |

| 3300–2500 | O-H stretch (Carboxylic Acid Dimer) | Strong, Very Broad | Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which causes significant broadening of the O-H stretching vibration.[2][3] This broad envelope is a hallmark of carboxylic acids and is expected to be a dominant feature in the spectrum, likely centered around 3000 cm⁻¹.[2] |

| 3100–3000 | Aromatic C-H stretch (Indole Ring) | Medium to Weak | These absorptions arise from the C-H bonds on the indole's aromatic rings and typically appear at slightly higher frequencies than aliphatic C-H stretches.[4] They may be observed as sharp, less intense peaks superimposed on the broad O-H band. |